O-(2,4-Dimethylbenzyl)hydroxylamine
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Overview
Description
O-(2,4-Dimethylbenzyl)hydroxylamine is an organic compound with the molecular formula C9H13NO It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 2,4-dimethylbenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
O-(2,4-Dimethylbenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the product being isolated through standard purification techniques such as recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification methods to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
O-(2,4-Dimethylbenzyl)hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to amines under specific conditions.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction typically produces amines .
Scientific Research Applications
O-(2,4-Dimethylbenzyl)hydroxylamine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of C-N bonds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of O-(2,4-Dimethylbenzyl)hydroxylamine involves its ability to act as a nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in biological systems, it can interact with enzymes and other proteins, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dinitrophenylhydroxylamine (DPH)
- O-(Diphenylphosphinyl)hydroxylamine (DPPH)
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison
O-(2,4-Dimethylbenzyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct reactivity compared to other hydroxylamine derivatives. For instance, DPH and DPPH are more commonly used as electrophilic aminating agents, while this compound is more versatile in nucleophilic substitution reactions .
Properties
Molecular Formula |
C9H13NO |
---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
O-[(2,4-dimethylphenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C9H13NO/c1-7-3-4-9(6-11-10)8(2)5-7/h3-5H,6,10H2,1-2H3 |
InChI Key |
CKYVLWKVXJAJNN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)CON)C |
Origin of Product |
United States |
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